molecular formula C12H14N2O3 B13527241 Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Cat. No.: B13527241
M. Wt: 234.25 g/mol
InChI Key: PMLRQTLNPWKVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclizations, to efficiently form the indazole ring . The use of solvent-free conditions and environmentally friendly reagents is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to the modulation of biological processes, such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a methyl ester makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-hydroxy-3-(1-methylindazol-3-yl)propanoate

InChI

InChI=1S/C12H14N2O3/c1-14-10-6-4-3-5-8(10)9(13-14)7-11(15)12(16)17-2/h3-6,11,15H,7H2,1-2H3

InChI Key

PMLRQTLNPWKVPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.